Lumisterol
CAS No.: 474-69-1
Cat. No.: VC21344702
Molecular Formula: C28H44O
Molecular Weight: 396.6 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 474-69-1 |
---|---|
Molecular Formula | C28H44O |
Molecular Weight | 396.6 g/mol |
IUPAC Name | (3S,9R,10S,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol |
Standard InChI | InChI=1S/C28H44O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h7-10,18-20,22,24-26,29H,11-17H2,1-6H3/b8-7+/t19-,20+,22-,24+,25-,26+,27+,28+/m0/s1 |
Standard InChI Key | DNVPQKQSNYMLRS-YAPGYIAOSA-N |
Isomeric SMILES | C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@@H]3C2=CC=C4[C@]3(CC[C@@H](C4)O)C)C |
SMILES | CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)O)C)C |
Canonical SMILES | CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)O)C)C |
Appearance | White to Pale Yellow Solid |
Melting Point | 48-52°C (dec.) |
Chemical Structure and Properties
Molecular Structure
Lumisterol is characterized by a specific stereochemical arrangement that distinguishes it from related steroids. It is specifically described as the (9β,10α)-stereoisomer of ergosterol, featuring a characteristic steroid nucleus with attached hydroxyl group and side chain .
The core structure of lumisterol consists of a cyclopentanoperhydrophenanthrene nucleus (a four-ring system) typical of steroid compounds. The specific stereochemistry at positions 9 and 10 (with β and α orientations, respectively) defines lumisterol's unique three-dimensional configuration and influences its biological activity .
Chemical Properties
Lumisterol exhibits chemical properties typical of steroid compounds, with specific parameters depending on the particular isomer. The table below summarizes key chemical properties of the two primary lumisterol variants:
Property | Lumisterol2 | Lumisterol3 |
---|---|---|
Molecular Formula | C28H44O | C27H44O |
Molecular Weight | 396.65 g/mol | 384.64 g/mol |
CAS Number | 474-69-1 | 5226-01-7 |
IUPAC Name | (3S,9R,10S,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol | (3S,9R,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol |
Both variants contain a hydroxyl group at the C-3 position, which contributes to their moderate polarity and impacts their solubility characteristics .
Physical Properties
The physical properties of lumisterol influence its handling, storage requirements, and potential pharmaceutical applications. These properties have been documented through analytical chemistry techniques:
Physical Property | Lumisterol3 Value |
---|---|
Physical State | Solid |
Color | White to pale yellow |
Melting Point | 74-76°C |
Solubility | Slightly soluble in chloroform, ethyl acetate, and methanol (when heated) |
Storage Requirements | -80°C, protected from light, stored under nitrogen |
Stability | Light sensitive, temperature sensitive |
The compound demonstrates modest solubility in organic solvents but has limited water solubility, consistent with its steroid structure. Due to its sensitivity to light and temperature, special storage conditions are necessary to maintain its chemical integrity for research and analytical purposes .
Isomers of Lumisterol
Lumisterol2
Lumisterol2, also referred to as 9β,10α-ergosta-5,7,22-trien-3β-ol, is derived from ergosterol and contains an additional methyl group in its side chain compared to lumisterol3. This isomer has been extensively studied for its metabolic interactions with vitamin D2 pathways in both in vitro and in vivo models .
Research has demonstrated that lumisterol2 can be metabolically converted to vitamin D2 under certain conditions, particularly in the presence of specific enzymes. This finding is significant because it suggests that lumisterol2 may serve as an alternative precursor for vitamin D synthesis beyond the classic pathways .
Lumisterol3
Lumisterol3, chemically identified as 9β,10α-cholesta-5,7-dien-3β-ol, is structurally related to cholecalciferol (vitamin D3) rather than ergocalciferol. It has been identified as an impurity in pharmaceutical vitamin D3 preparations and has consequently been designated as "Cholecalciferol impurity C" in the European Pharmacopoeia .
This isomer differs from lumisterol2 primarily in its side chain structure, lacking the additional methyl groups and double bond found in lumisterol2. Despite these structural differences, lumisterol3 demonstrates similar photochemical properties and has been investigated for potential biological activities related to vitamin D metabolism and skin photoprotection .
Biological Activities
Photoprotective Effects
Recent research has identified noteworthy biological activities for lumisterol beyond its role in vitamin D synthesis. One significant finding is its photoprotective properties against ultraviolet B (UVB) radiation damage. Studies have shown that lumisterol can help protect cells from UVB-induced DNA damage, suggesting potential applications in photoprotection .
This protective effect appears to operate through activation of nuclear factor erythroid 2-related factor 2 (Nrf2) and p53 defense mechanisms. These pathways are crucial for cellular responses to oxidative stress and DNA damage, respectively, indicating that lumisterol may function through complex cellular signaling networks to mitigate radiation damage .
Metabolism and Interaction with Vitamin D
Impact on Vitamin D Metabolism
Perhaps the most significant finding regarding lumisterol metabolism is its substantial impact on vitamin D pathways. Research in mouse models has demonstrated that high-dose lumisterol2 administration leads to two major metabolic effects:
-
Induction of vitamin D2 formation in the body
-
Reduction of 25-hydroxyvitamin D3 (-50%) and calcitriol (-80%) levels in plasma
These effects were accompanied by changes in the expression of genes involved in vitamin D metabolism. Specifically, researchers observed downregulation of cytochrome P450 27b1 (Cyp27b1), which is responsible for converting 25-hydroxyvitamin D to the active form calcitriol, and upregulation of cytochrome P450 24a1 (Cyp24a1), which is involved in vitamin D degradation .
This evidence suggests that high doses of lumisterol can substantially alter vitamin D homeostasis, potentially leading to reduced levels of active vitamin D metabolites despite paradoxically inducing vitamin D2 formation. This complex interaction has important implications for UV-treated food products and vitamin D supplementation strategies .
Research Findings on Lumisterol
Experimental Studies
Several experimental studies have contributed to our understanding of lumisterol's biological properties and interactions. A notable study by Kotwan et al. examined the effects of dietary lumisterol2 supplementation in C57Bl/6 mice, providing quantitative data on absorption, distribution, and vitamin D metabolic effects .
The study utilized three experimental groups receiving diets containing 50 μg/kg deuterated vitamin D3 with varying doses of lumisterol2:
-
Control group: 0 μg/kg lumisterol2
-
Moderate-dose group: 50 μg/kg lumisterol2
After four weeks of dietary intervention, the high-dose group demonstrated significant alterations in vitamin D metabolism, while the moderate-dose group showed minimal effects. This dose-dependent response provides important context for evaluating potential physiological impacts of lumisterol exposure through diet .
Implications for UV-Treated Foods
The research findings on lumisterol have particular relevance for UV-treated food products, which are increasingly used to enhance vitamin D content in various foods. When foods containing ergosterol (such as mushrooms) or 7-dehydrocholesterol are treated with UV-B radiation, vitamin D2 or D3 is produced, but photoisomers like lumisterol are also formed as byproducts .
A study comparing mice fed UV-B exposed yeast versus those fed untreated yeast containing equivalent amounts of vitamin D2 found increased tissue levels of vitamin D2 in the UV-B yeast group. This suggests that photoisomers like lumisterol present in UV-treated foods may influence how vitamin D is metabolized and utilized in the body .
These findings raise important considerations for food fortification practices and dietary recommendations, particularly regarding the potential unintended consequences of consuming UV-treated foods. While such foods increase vitamin D content, the accompanying photoisomers may have complex effects on vitamin D metabolism that warrant further investigation .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume